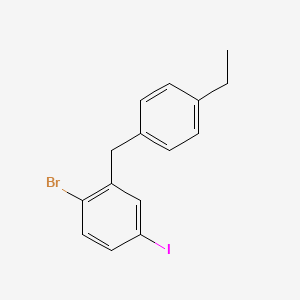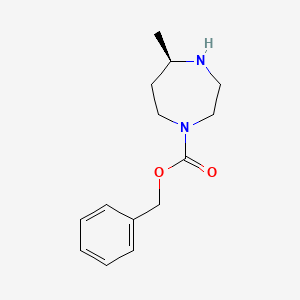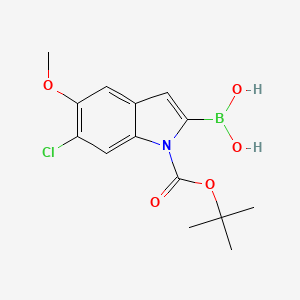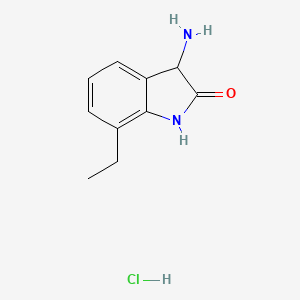
3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Overview
Description
“3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound that belongs to the class of indolones. Indolones are a type of heterocyclic compound, which are compounds containing atoms of at least two different elements as members of a ring structure .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an indolone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. The “3-Amino” and “7-ethyl” denote the presence of an amino (-NH2) group and an ethyl (-C2H5) group at the 3rd and 7th positions of the indolone core, respectively .
Chemical Reactions Analysis
As an indolone derivative, this compound could potentially undergo a variety of chemical reactions. For instance, the amino group might be acylated or alkylated, or it could participate in condensation reactions. The carbonyl group could be reduced, or it could undergo nucleophilic addition reactions .
Scientific Research Applications
Chemical Synthesis
3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is involved in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (Bekircan & Bektaş, 2008).
Antiviral Activity
Compounds derived from 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride have been studied for their antiviral activities. For instance, substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives have been synthesized and tested against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) (Ivashchenko et al., 2014).
Potential Anticancer Agents
Research has been conducted on compounds related to 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride for potential anticancer properties. For example, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from similar compounds, have been evaluated for their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Antibacterial Activity
Derivatives of 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride have also been explored for their antibacterial properties. Studies have involved the synthesis and evaluation of compounds like ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate for significant antibacterial activity (Mir & Mulwad, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-7-ethyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-2-6-4-3-5-7-8(11)10(13)12-9(6)7;/h3-5,8H,2,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVNBPUFLQEIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(C(=O)N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




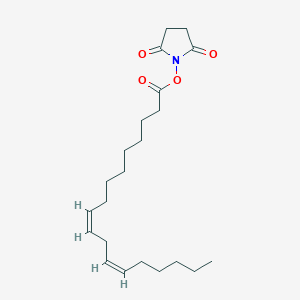
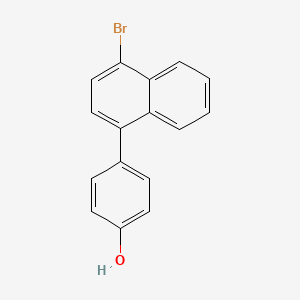
![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)
![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
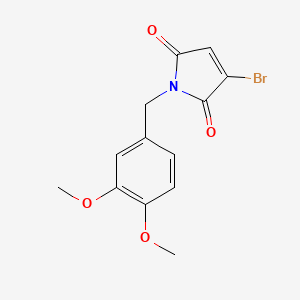
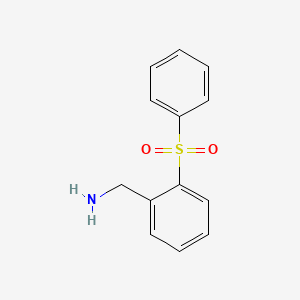
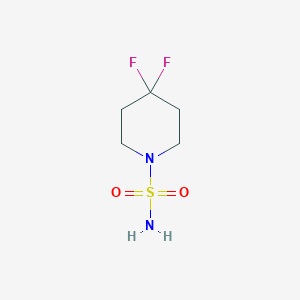

![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)
